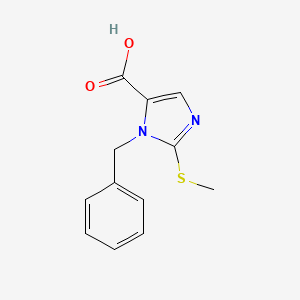

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

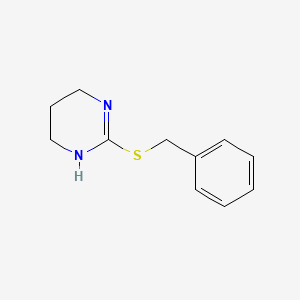

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a compound that can be inferred to have a structure based on the imidazole ring, a core structure found in many biologically active molecules. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. This compound is likely to have a benzyl group attached to the nitrogen of the imidazole ring, a methylsulfanyl group (a sulfur atom bonded to a methyl group) at the second position, and a carboxylic acid group at the fifth position. Although the specific compound is not directly mentioned in the provided papers, the structure can be deduced from similar compounds discussed in the papers.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of benzimidazole derivatives can be catalyzed by ionic liquids containing sulfonic acid functionalized imidazolium salts in conjunction with FeCl3, as described in the synthesis of benzimidazoles at room temperature . This method could potentially be adapted for the synthesis of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring. The substitution pattern on the ring can significantly influence the compound's physical and chemical properties. For example, the coordination polymer of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations demonstrates the ability of the imidazole ring to participate in metal-ligand bonding . This suggests that 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid could also exhibit interesting coordination properties due to the presence of the imidazole ring and carboxylic acid group.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including condensation and catalysis. The synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction catalyzed by a Brønsted ionic liquid is an example of the reactivity of imidazole-related compounds . Although the specific reactions of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid are not detailed in the provided papers, it can be hypothesized that it may undergo similar reactions due to the reactivity of the imidazole ring and the functional groups attached to it.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of a sulfonic acid group in the imidazolium salts enhances their catalytic efficiency . Similarly, the methylsulfanyl group in 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid could contribute to its physical properties such as solubility and chemical reactivity. The carboxylic acid group is likely to increase the compound's acidity and potential for forming hydrogen bonds, which could affect its solubility and crystallization behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis of Thieno-Extended Purines

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid and related compounds have been utilized in the synthesis of novel purines. For instance, Hawkins et al. (1995) described the synthesis of thieno-extended purines using derivatives of this compound, contributing to the exploration of new imidazole ring systems (Hawkins, Iddon, & Longthorne, 1995).

Microwave-Assisted Synthesis of Hydantoin Derivatives

Kamila et al. (2011) explored the microwave-assisted synthesis of novel functionalized hydantoin derivatives, starting from 2-(methylthio)-1H-imidazol-5(4H)-ones, which are closely related to 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (Kamila, Ankati, & Biehl, 2011).

Catalytic Applications in Organic Synthesis

Zolfigol et al. (2013) demonstrated the use of related imidazole compounds in catalyzing the synthesis of tetrasubstituted imidazoles. This highlights the role of such compounds in facilitating complex organic synthesis processes (Zolfigol et al., 2013).

Study of Noncovalent Bonding

Jin et al. (2015) studied the noncovalent bonding between carboxylic acids, imidazole, and benzimidazole, which is pertinent for understanding the chemical behavior of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid in various environments (Jin et al., 2015).

Corrosion Inhibition Studies

Research by Ammal et al. (2018) on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, which are structurally related to 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, sheds light on its potential application in protecting materials against corrosion (Ammal, Prajila, & Joseph, 2018).

Synthesis of Imidazole Derivatives for Biological Applications

The synthesis and evaluation of imidazole derivatives, as discussed by Sawant et al. (2011) and Bassyouni et al. (2012), indicate the potential of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid derivatives in developing antibacterial and antifungal agents (Sawant, Patil, & Baravkar, 2011) (Bassyouni et al., 2012).

Metal-Organic Frameworks and Coordination Polymers

Studies like those by Zhao et al. (2020) and He et al. (2020) on metal-organic frameworks and coordination polymers using imidazole derivatives demonstrate the potential of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid in material science and nanotechnology (Zhao et al., 2020) (He et al., 2020).

Eigenschaften

IUPAC Name |

3-benzyl-2-methylsulfanylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)16)14(12)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYNFRZAKQERPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383706 |

Source

|

| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

CAS RN |

403479-30-1 |

Source

|

| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)